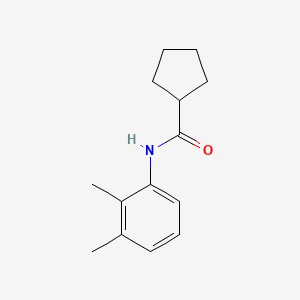![molecular formula C18H17N3O2S B5774809 N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)
N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that this compound may modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide in lab experiments is its ability to exhibit various biological activities. This compound can be used to study the mechanisms of action of various enzymes and signaling pathways. Additionally, N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide can be used to study the potential applications of thiadiazole derivatives in the treatment of various diseases.
One of the limitations of using N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity in some cell lines. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in scientific research.
未来方向
There are several future directions for the study of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide. One potential direction is to further elucidate the mechanism of action of this compound. This can be done by studying the effects of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide on various enzymes and signaling pathways. Another potential direction is to study the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease. This can be done by conducting animal studies to evaluate the efficacy and safety of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide in the treatment of these diseases. Finally, future studies can focus on the development of novel derivatives of thiadiazole that exhibit improved biological activities and reduced toxicity compared to N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide.
合成方法
The synthesis of N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate to form 4-methylbenzyl thiocyanate. This intermediate is then reacted with hydrazine hydrate to form 4-methylbenzyl hydrazine. The final step involves the reaction of 4-methylbenzyl hydrazine with 2-phenylacetyl chloride to form N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide.
科学研究应用
N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-15(10-8-13)23-12-17-20-21-18(24-17)19-16(22)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZVASLHNZYWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)


![3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
![N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
![N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5774838.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)
